molecular formula C6H3Cl2N2+ B092701 2,5-Dichlorobenzenediazonium CAS No. 15470-55-0

2,5-Dichlorobenzenediazonium

Cat. No. B092701
CAS RN: 15470-55-0
M. Wt: 174 g/mol
InChI Key: MPHSORCNUGSJAA-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenediazonium is a chemical compound . It is a diazonium salt . The molecular formula of 2,5-Dichlorobenzenediazonium is C6H3Cl2N2 .


Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported . In this process, 2,5-dichlorobenzonitrile was prepared by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride . The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .


Molecular Structure Analysis

The molecular formula of 2,5-Dichlorobenzenediazonium is C6H3Cl2N2 . The average mass is 174.007 Da and the monoisotopic mass is 172.966782 Da .

Scientific Research Applications

  • Phenyl Cation as an Intermediate in Benzenediazonium Salt Reactions : Swain, Sheats, and Harbison (1975) discussed the displacements on benzenediazonium cation, emphasizing the involvement of a singlet phenyl cation intermediate in these reactions. This research has implications for understanding the reaction mechanisms of benzenediazonium salts, including 2,5-Dichlorobenzenediazonium, in solution (Swain, Sheats, & Harbison, 1975).

  • Exposure Studies Involving p-Dichlorobenzene : A study by Hill et al. (1995) investigated the exposure of the general US population to p-Dichlorobenzene, noting that its metabolite, 2,5-dichlorophenol, was detectable in a significant proportion of adults. This research provides insight into the environmental and health-related aspects of substances like 2,5-Dichlorobenzenediazonium (Hill et al., 1995).

  • Catalytic Oxidation of Dichlorobenzene : Krishnamoorthy, Rivas, and Amiridis (2000) explored the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides, offering insights into the potential applications of 2,5-Dichlorobenzenediazonium in catalysis (Krishnamoorthy, Rivas, & Amiridis, 2000).

  • Corrosion Inhibition Properties of Disubstituted Thiadiazoles : Research by Bentiss et al. (2007) on the corrosion inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles highlights the potential application of 2,5-Dichlorobenzenediazonium in the field of corrosion inhibition (Bentiss et al., 2007).

  • Ru- and Pd-Catalysed Synthesis of 2-Arylfurans : Schmidt and Geissler (2011) investigated the synthesis of 2,5-disubstituted furans using a one-flask Heck arylation/oxidation sequence involving arenediazonium salts, potentially including 2,5-Dichlorobenzenediazonium (Schmidt & Geissler, 2011).

  • Mechanism of Tetrachlorophenylacetic Acid Formation : Nishiyama (1967) explored the formation of tetrachlorophenylacetic acid from 2,3,5,6-tetrachlorobenzenediazonium hydrogen sulfate, providing insights into the chemical behavior of similar diazonium compounds (Nishiyama, 1967).

  • Carbon-Nickel Addition to Benzyne : Miller and Kuhlman (1971) studied the thermal decomposition of benzenediazonium-2-carboxylate, which relates to the behavior of 2,5-Dichlorobenzenediazonium in similar reactions (Miller & Kuhlman, 1971).

  • Hydrated Proton Study in 2,5‐Dichlorobenzenesulphonic Acid : Roziere and Williams (1978) conducted a neutron diffraction study of 2,5‐dichlorobenzenesulphonic acid trihydrate, which is relevant to understanding the structure and behavior of related compounds like 2,5-Dichlorobenzenediazonium (Roziere & Williams, 1978).

  • Urinary Concentrations of 2,5-Dichlorophenol and Diabetes : A study by Wei and Zhu (2016) linked the exposure to p-Dichlorobenzene and its metabolite 2,5-dichlorophenol to diabetes in US adults. This research highlights the potential health impacts of compounds related to 2,5-Dichlorobenzenediazonium (Wei & Zhu, 2016).

  • One-Pot Reactions for Tetrazoles Synthesis : Ramanathan, Wang, and Liu (2015) demonstrated a one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts, which may include 2,5-Dichlorobenzenediazonium (Ramanathan, Wang, & Liu, 2015).

properties

IUPAC Name

2,5-dichlorobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHSORCNUGSJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14239-23-7 (tetrachlorozincate (2-))
Record name Fast Scarlet GG
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DSSTOX Substance ID

DTXSID50864477
Record name 2,5-Dichlorobenzenediazonium
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzenediazonium

CAS RN

15470-55-0
Record name 2,5-Dichlorobenzenediazonium
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Record name Benzenediazonium, 2,5-dichloro-
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Record name 2,5-Dichlorobenzenediazonium
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Record name 2,5-dichlorobenzenediazonium
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Record name 2,5-DICHLOROBENZENEDIAZONIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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